Cas no 2138520-71-3 (2-bromo-6-(2-fluoroethoxy)aniline)

2-bromo-6-(2-fluoroethoxy)aniline 化学的及び物理的性質
名前と識別子
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- 2-bromo-6-(2-fluoroethoxy)aniline
- EN300-1144042
- 2138520-71-3
-
- インチ: 1S/C8H9BrFNO/c9-6-2-1-3-7(8(6)11)12-5-4-10/h1-3H,4-5,11H2
- InChIKey: ITNMTSGYVYEVDD-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1N)OCCF
計算された属性
- せいみつぶんしりょう: 232.98515g/mol
- どういたいしつりょう: 232.98515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-bromo-6-(2-fluoroethoxy)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1144042-1.0g |
2-bromo-6-(2-fluoroethoxy)aniline |
2138520-71-3 | 1g |
$728.0 | 2023-05-25 | ||
Enamine | EN300-1144042-0.25g |
2-bromo-6-(2-fluoroethoxy)aniline |
2138520-71-3 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
Enamine | EN300-1144042-0.5g |
2-bromo-6-(2-fluoroethoxy)aniline |
2138520-71-3 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
Enamine | EN300-1144042-5.0g |
2-bromo-6-(2-fluoroethoxy)aniline |
2138520-71-3 | 5g |
$2110.0 | 2023-05-25 | ||
Enamine | EN300-1144042-10g |
2-bromo-6-(2-fluoroethoxy)aniline |
2138520-71-3 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1144042-5g |
2-bromo-6-(2-fluoroethoxy)aniline |
2138520-71-3 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1144042-2.5g |
2-bromo-6-(2-fluoroethoxy)aniline |
2138520-71-3 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
Enamine | EN300-1144042-1g |
2-bromo-6-(2-fluoroethoxy)aniline |
2138520-71-3 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1144042-10.0g |
2-bromo-6-(2-fluoroethoxy)aniline |
2138520-71-3 | 10g |
$3131.0 | 2023-05-25 | ||
Enamine | EN300-1144042-0.1g |
2-bromo-6-(2-fluoroethoxy)aniline |
2138520-71-3 | 95% | 0.1g |
$867.0 | 2023-10-26 |
2-bromo-6-(2-fluoroethoxy)aniline 関連文献
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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2-bromo-6-(2-fluoroethoxy)anilineに関する追加情報
Professional Introduction to 2-bromo-6-(2-fluoroethoxy)aniline (CAS No. 2138520-71-3)
2-bromo-6-(2-fluoroethoxy)aniline, a compound with the chemical identifier CAS No. 2138520-71-3, represents a significant advancement in the realm of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both bromine and fluoroethoxy substituents in its molecular framework imparts distinct reactivity and selectivity, making it a valuable intermediate in synthetic chemistry.
The synthesis of 2-bromo-6-(2-fluoroethoxy)aniline involves a series of well-defined chemical transformations that highlight the compound's versatility. The bromine atom at the 2-position serves as a versatile handle for further functionalization, while the fluoroethoxy group introduces electronic and steric effects that can modulate the compound's biological activity. These features have made it a subject of intense study in the development of novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in interest for compounds containing fluorine atoms due to their ability to enhance metabolic stability and binding affinity. The fluoroethoxy group in 2-bromo-6-(2-fluoroethoxy)aniline is no exception, contributing to its potential as a building block for drug candidates targeting various diseases. Specifically, studies have shown that fluorinated aromatic compounds can exhibit improved pharmacokinetic profiles, making them attractive for clinical applications.
The aniline core of this compound is another critical feature that contributes to its utility in medicinal chemistry. Aniline derivatives are well-documented for their role in the development of antimicrobial, anti-inflammatory, and anticancer agents. The introduction of bromine and fluoroethoxy substituents at specific positions on the aniline ring further enhances its pharmacological properties. This structural configuration allows for selective interactions with biological targets, thereby increasing the compound's therapeutic efficacy.
Recent research has highlighted the importance of 2-bromo-6-(2-fluoroethoxy)aniline in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various pathological conditions. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with fewer side effects. The structural features of 2-bromo-6-(2-fluoroethoxy)aniline make it an ideal candidate for such applications.
The compound's reactivity also makes it a valuable tool in synthetic organic chemistry. The bromine atom can be readily displaced by nucleophiles, allowing for the introduction of additional functional groups. This property has been exploited in the synthesis of more complex molecules, including those with potential therapeutic applications. Furthermore, the fluoroethoxy group can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, providing multiple pathways for molecular diversification.
In conclusion, 2-bromo-6-(2-fluoroethoxy)aniline (CAS No. 2138520-71-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the presence of bromine and fluoroethoxy substituents on an aniline core, make it a versatile intermediate for synthesizing novel therapeutic agents. The growing body of research on fluorinated aromatic compounds underscores their importance in modern medicine, and compounds like 2-bromo-6-(2-fluoroethoxy)aniline are poised to play a crucial role in this evolving landscape.
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